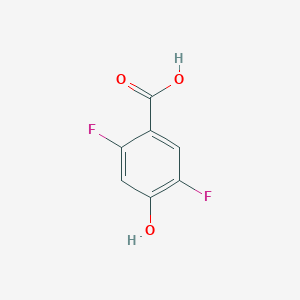

2,5-Difluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality 2,5-Difluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJAHLFAORUKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630620 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-23-9 | |

| Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2,5-Difluoro-4-hydroxybenzoic Acid

[1]

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) represents a specialized fluorinated building block that bridges the gap between standard phenolic acids and high-performance organofluorine scaffolds.[1] Unlike its non-fluorinated analogue (4-hydroxybenzoic acid), the introduction of fluorine atoms at the 2- and 5-positions drastically alters the molecular electrostatic potential, lipophilicity, and crystal packing energetics.[1]

This guide provides a comprehensive technical analysis of 2,5-DF-4-HBA, focusing on its utility as a bioisostere in medicinal chemistry and a mesogenic core in liquid crystal engineering.[1] We present validated synthetic protocols and structural insights designed to aid researchers in the rational design of fluorinated bioactive molecules.

Molecular Architecture & Electronic Properties[1]

The structural uniqueness of 2,5-DF-4-HBA lies in the specific "ortho-para" and "meta-ortho" relationships established by the fluorine substituents.[1]

Structural Analysis[1][2]

-

C2-Fluorine (Ortho to Carboxyl): This atom exerts a significant steric influence on the carboxylic acid moiety.[1] It forces the carboxyl group out of coplanarity with the benzene ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the fluorine lone pairs.[1] This "ortho-effect" typically increases the acidity of the benzoic acid.[1]

-

C5-Fluorine (Ortho to Hydroxyl): Located adjacent to the phenolic hydroxyl, this fluorine atom lowers the pKa of the phenol group via strong inductive electron withdrawal (-I effect), making the hydroxyl proton more labile compared to non-fluorinated phenols.[1]

Electronic Vector Diagram

The following diagram illustrates the electronic push-pull mechanisms and the synthetic logic used to access this molecule.

Figure 1: Electronic substituent effects in 2,5-DF-4-HBA. The C2-F and C5-F atoms create a unique electrostatic landscape, enhancing acidity and metabolic stability.[1]

Physicochemical Profile

The following data summarizes the core physical properties. Note that the pKa values are predicted based on Hammett substituent constants due to the specialized nature of the compound.[1]

| Property | Value / Description | Significance |

| Molecular Formula | C₇H₄F₂O₃ | Core composition |

| Molecular Weight | 174.10 g/mol | Fragment-based drug design suitable |

| Appearance | White to light yellow crystalline powder | Typical for fluorinated benzoic acids |

| Predicted pKa (COOH) | ~3.0 - 3.2 | More acidic than 4-HBA (4.[1][2]54) due to F-induction |

| Predicted pKa (OH) | ~8.5 - 9.0 | More acidic than Phenol (10.[1]0) due to ortho-F |

| LogP (Octanol/Water) | ~1.6 | Increased lipophilicity vs. non-fluorinated analog |

| H-Bond Donors | 2 (COOH, OH) | Critical for receptor binding |

| H-Bond Acceptors | 5 (C=O, OH, 2xF) | Fluorine acts as a weak acceptor |

Synthetic Methodologies

We recommend two primary routes for the synthesis of 2,5-DF-4-HBA. Route A is preferred for industrial scalability, while Route B is ideal for laboratory-scale purity.[1]

Route A: Nucleophilic Aromatic Substitution (SnAr)

This method utilizes 2,4,5-trifluorobenzoic acid.[1] The carboxyl group at C1 activates the para-position (C4) for nucleophilic attack by hydroxide.[1]

Protocol:

-

Starting Material: Dissolve 10.0 g of 2,4,5-trifluorobenzoic acid in 50 mL of 10% aqueous NaOH.

-

Reaction: Heat the solution to reflux (100°C) for 6–12 hours. The electron-withdrawing carboxyl group directs the hydroxide nucleophile selectively to the 4-position (para), displacing the fluorine atom.[1]

-

Work-up: Cool the reaction mixture to 0°C in an ice bath.

-

Acidification: Slowly add concentrated HCl dropwise until pH < 2. The product will precipitate as a white solid.[1]

-

Purification: Filter the solid and recrystallize from water/ethanol (9:1) to remove trace isomers.[1]

Route B: Oxidation of 2,5-Difluoro-4-hydroxybenzaldehyde

This route uses milder conditions and is often used when the starting aldehyde is available from liquid crystal precursor synthesis.[1]

Protocol:

-

Oxidation: Dissolve 2,5-difluoro-4-hydroxybenzaldehyde (CAS: 918523-99-6) in a mixture of THF and water.[1]

-

Reagent: Add sulfamic acid (scavenger) and sodium chlorite (NaClO₂) at 0°C (Pinnick Oxidation).

-

Quench: Stir for 2 hours, then quench with sodium sulfite.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for accessing high-purity 2,5-DF-4-HBA.

Applications in Drug Design & Materials[1][4]

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2,5-DF-4-HBA serves as a bioisostere for 4-hydroxybenzoic acid.[1]

-

Metabolic Blocking: The fluorine atoms at positions 2 and 5 block potential metabolic oxidation sites on the phenyl ring (CYP450 mediated hydroxylation), significantly extending the half-life of the pharmacophore.[1]

-

Acidity Modulation: The lower pKa allows the carboxylate to exist as an anion at a wider physiological pH range, altering solubility and protein binding affinity.[1]

Liquid Crystal Mesogens

The molecule is a critical intermediate in the synthesis of fluorinated liquid crystals.[1]

-

Viscosity Reduction: The low polarizability of fluorine reduces the viscosity of the resulting liquid crystal mixtures compared to cyano- or chloro- derivatives.[1]

-

Dielectric Anisotropy: The C-F dipoles contribute to a negative dielectric anisotropy, which is essential for Vertical Alignment (VA) mode displays.[1]

References

-

PubChem. (2023).[1] 2,5-Difluoro-4-nitrobenzoic acid (Precursor Analysis). National Library of Medicine.[1] Link[1]

-

Stenutz, R. (2023).[1] 2,5-Difluoro-4-hydroxybenzaldehyde Data Sheet. Stenutz.eu.[1] Link

-

TCI Chemicals. (2023).[1] Product Specification: 2,6-Difluoro-4-hydroxybenzoic Acid (Isomer Comparison). Tokyo Chemical Industry.[1] Link

-

Ossila. (2023).[1] Fluorinated Benzoic Acid Building Blocks for Liquid Crystals.[1][3] Ossila Ltd.[1] Link

-

Zhang, et al. (2020).[1][4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][4] Journal of Chemical Research.[1][4] Link[1]

Technical Whitepaper: 2,5-Difluoro-4-hydroxybenzoic Acid

The following technical guide provides an in-depth analysis of 2,5-Difluoro-4-hydroxybenzoic acid , a critical fluorinated building block in medicinal chemistry and materials science.

Systematic Nomenclature, Synthesis, and Application Logic

Chemical Identity & Nomenclature

Target Compound: 2,5-Difluoro-4-hydroxybenzoic acid CAS Registry Number: 146781-23-9 Molecular Formula: C₇H₄F₂O₃ Molecular Weight: 174.10 g/mol

Systematic Naming Convention (IUPAC)

The nomenclature follows the priority rules of the International Union of Pure and Applied Chemistry (IUPAC):

-

Parent Structure: The principal functional group is the carboxylic acid (-COOH), designating the parent ring as benzoic acid . The carbon attached to the carboxyl group is automatically numbered C1 .

-

Substituent Priority: The remaining substituents are hydroxyl (-OH) and fluoro (-F).

-

Numbering: The ring is numbered to give the lowest possible locants to the substituents.

-

Alphabetization: Substituents are listed alphabetically: D ifluoro before H ydroxy.

Preferred IUPAC Name (PIN): 2,5-Difluoro-4-hydroxybenzoic acid.[2][3][7][8]

| Property | Data |

| SMILES | OC(=O)c1cc(F)c(O)c(F)c1 |

| InChIKey | FFPHRYLGIPAZBL-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.5 (Acidic shift vs. 4-HBA due to F-induction) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |

Synthesis Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial and laboratory route to 2,5-difluoro-4-hydroxybenzoic acid is the regioselective hydrolysis of 2,4,5-trifluorobenzoic acid .

Reaction Logic & Causality

-

Substrate Selection: 2,4,5-Trifluorobenzoic acid contains three potential leaving groups (fluorines).

-

Regioselectivity: The reaction relies on the electronic activation provided by the carboxyl group (COOH).

-

COOH Effect: As a strong electron-withdrawing group (EWG), the carboxyl group activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.

-

Leaving Group Ability: Fluorine is the preferred leaving group in SₙAr reactions (F >> Cl > Br) because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step.

-

Selectivity: Attack at C4 (para) is sterically favored over C2 (ortho) and electronically favored over C5 (meta). Furthermore, once the C4-OH is formed, under basic conditions it becomes a phenoxide anion (O⁻). This strongly donates electrons into the ring, deactivating it against further nucleophilic attack, effectively preventing over-hydrolysis (a self-limiting reaction).

-

Experimental Protocol

Reagents: 2,4,5-Trifluorobenzoic acid (1.0 eq), NaOH (3.0–4.0 eq), Water (Solvent).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4,5-trifluorobenzoic acid in water containing excess NaOH (3-4 equivalents). The excess base is required to neutralize the carboxylic acid, generate the nucleophile (OH⁻), and deprotonate the final phenolic product.

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) or use a microwave reactor at 130–160°C for accelerated kinetics.

-

Monitoring: Monitor by 19F NMR . The starting material shows three distinct signals.[2][3][9] The product will show only two signals.

-

Quenching: Cool the mixture to room temperature.

-

Acidification: Slowly add concentrated HCl until pH < 2. The phenoxide and carboxylate will protonate, causing the product to precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water to remove inorganic salts (NaCl/NaF), and dry under vacuum.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis workflow for the conversion of 2,4,5-trifluorobenzoic acid to 2,5-difluoro-4-hydroxybenzoic acid via nucleophilic aromatic substitution.

Analytical Characterization & QC

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ ~13.0 ppm: Broad singlet (COOH).

-

δ ~11.0 ppm: Broad singlet (OH).

-

Aromatic Region: Two distinct signals corresponding to H3 and H6.

-

H6 (dd): Ortho to COOH, flanked by F. Expected shift ~7.5–7.8 ppm.

-

H3 (dd): Ortho to OH, flanked by F. Expected shift ~6.8–7.0 ppm.

-

-

-

¹⁹F NMR:

-

Crucial for purity check. The starting material (2,4,5-trifluoro) has 3 signals. The product must show exactly 2 signals (corresponding to F2 and F5). Disappearance of the F4 signal confirms conversion.

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Molecular Ion: [M-H]⁻ = 173.1 m/z.

-

Fragmentation: Loss of CO₂ ([M-H-44]⁻) is a common fragmentation pathway for benzoic acids.

Applications in Drug Development

The 2,5-difluoro-4-hydroxybenzoic acid moiety serves as a high-value scaffold in medicinal chemistry due to the "Fluorine Effect."

Bioisosterism & Metabolic Stability

-

pKa Modulation: The fluorine atoms at C2 and C5 lower the pKa of the carboxyl group and the phenol, altering the ionization state at physiological pH compared to non-fluorinated analogs. This can improve protein binding affinity.

-

Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (such as the aromatic ring positions) blocks Phase I metabolism (hydroxylation), thereby extending the half-life (

) of the drug candidate.

Structural Activity Relationship (SAR) Logic

Caption: Figure 2. Pharmacological advantages conferred by the 2,5-difluoro substitution pattern.

References

-

PubChem. 2,5-Difluoro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Available at: [Link][10]

- Google Patents.Method for producing fluorinated hydroxybenzoic acid derivatives. (WO2015020184A1).

Sources

- 1. 146781-23-9 | MFCD04112525 | 2,5-Difluoro-4-Hydroxybenzoic Acid [aaronchem.com]

- 2. 2-Chloro-4-hydroxybenzoic acid | 56363-84-9 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. molbase.com [molbase.com]

- 5. WO2015020184A1 - è³é¦ç°ååç© - Google Patents [patents.google.com]

- 6. 2,5-Difluoro-4-hydroxybenzoic acid [sigmaaldrich.com]

- 7. 2-AMINO-4-BROMO-5-CHLORO-3-FLUOROBENZOIC ACID(WXFC0536) | 1698027-17-6 [chemicalbook.com]

- 8. 2,4-difluoro-5-formylbenzoic acid | 1162674-68-1 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. CAS#:773109-10-7 | Benzoic acid, 2,5-difluoro-4-hydrazino- (9CI) | Chemsrc [chemsrc.com]

Biological Potential and Synthetic Utility of 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (CAS: 154706-92-6 / 194804-91-6) represents a specialized class of fluorinated phenolic building blocks. Unlike its non-fluorinated parent, 4-hydroxybenzoic acid (PHBA), this compound offers unique electronic and steric properties driven by the strategic placement of fluorine atoms at the ortho and meta positions relative to the carboxylic acid.

While often categorized as a liquid crystal mesogen intermediate, its biological relevance is significant in three key domains:

-

Immunotherapy: As a conjugation partner for polyphosphazene-based immunoadjuvants.[1]

-

Medicinal Chemistry: As a metabolically stable bioisostere for synthesizing Factor Xa inhibitors and other therapeutics requiring extended half-lives.

-

Bio-Sensing: As a core component in smectic liquid crystals used for detecting biological analytes (e.g., bacterial lipids).

This guide provides a technical deep-dive into the molecule's physicochemical profile, its role in bioactive synthesis, and protocols for its utilization in research.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological utility of 2,5-difluoro-4-hydroxybenzoic acid stems from the "Fluorine Effect." The substitution of hydrogen with fluorine alters the physicochemical landscape of the molecule without significantly changing its steric bulk.

| Property | 4-Hydroxybenzoic Acid (PHBA) | 2,5-Difluoro-4-hydroxybenzoic Acid | Biological Implication |

| pKa (COOH) | 4.54 | ~3.5 - 3.8 (Predicted) | Increased acidity improves solubility at physiological pH and alters binding affinity to polar residues in protein pockets. |

| Lipophilicity (LogP) | 1.58 | ~2.1 | Enhanced membrane permeability; fluorine increases lipophilicity, aiding in crossing the blood-brain barrier or cell membranes. |

| Metabolic Stability | Low (Ring oxidation) | High | Fluorine at C2 and C5 blocks Phase I metabolic oxidation (hydroxylation) at these susceptible sites. |

| H-Bonding | Donor/Acceptor | Modified | The ortho-fluorine can form intramolecular H-bonds with the hydroxyl or carboxyl group, locking the conformation. |

Mechanistic Insight: The "Metabolic Blockade"

In drug design, the 2- and 5-positions of the benzoic acid ring are common sites for oxidative metabolism by Cytochrome P450 enzymes. By occupying these sites with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), the molecule becomes resistant to enzymatic degradation. This makes 2,5-difluoro-4-hydroxybenzoic acid an ideal scaffold for drugs requiring a longer half-life.

Biological Applications & Mechanisms

Cancer Immunotherapy (Polyphosphazene Conjugates)

Recent research highlights the use of fluorinated benzoates in synthesizing high-performance immunoadjuvants. Specifically, 2,5-difluoro-4-hydroxybenzoic acid is coupled with polyphosphazenes (inorganic-organic hybrid polymers).

-

Mechanism: The fluorinated pendant groups facilitate the formation of self-assembled microspheres. These microspheres encapsulate antigens and stimulate a robust immune response.

-

Advantage: The fluorine atoms induce specific hydrophobic interactions that stabilize the microsphere structure in vivo, preventing premature degradation before antigen delivery.

Factor Xa Inhibitors (Anticoagulants)

Patent literature (e.g., WO2015020184A1) identifies this scaffold as a key intermediate in the synthesis of Factor Xa inhibitors, such as analogs of rivaroxaban.

-

Role: The acid functionality serves as the attachment point for the pharmacophore, while the fluorinated ring interacts with the S1 or S4 pockets of the coagulation factor enzyme, improving binding selectivity and potency.

Liquid Crystal Bio-Sensors

While primarily a materials application, the biological relevance lies in sensing. Derivatives of this acid form "smectic C" liquid crystal phases.

-

Bio-Detection: These liquid crystals are sensitive to surface interactions. When functionalized, they can detect the presence of bacterial endotoxins or specific proteins by undergoing a visible phase transition (disruption of the liquid crystal order) upon binding to the biological target.

Synthesis & Purity for Biological Assays

For biological evaluation, purity is paramount. Commercial sources often contain metal catalysts (Pd, Cu) or isomeric impurities (e.g., 3,5-difluoro isomer) that can skew toxicity data.

Validated Synthesis Pathway

The most reliable route for high-purity synthesis involves the hydrolysis of 2,4,5-trifluorobenzoic acid or the diazotization of 4-amino-2,5-difluorobenzoic acid derivatives.

Figure 1: Selective hydrolysis of 2,4,5-trifluorobenzoic acid is the preferred route to avoid isomeric contamination.

Experimental Protocols

Protocol A: Synthesis of Polymer-Drug Conjugate Precursor

Context: Attaching the scaffold to a polymeric backbone for drug delivery or adjuvant formation.

Reagents:

-

2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

-

Poly(dichlorophosphazene) or similar chlorinated polymer backbone

-

Cesium Carbonate (

) (2.5 eq) as base -

THF (anhydrous)

Workflow:

-

Activation: Dissolve 2,5-difluoro-4-hydroxybenzoic acid in anhydrous THF under Argon. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.-

Note: Cesium is preferred over sodium due to the "cesium effect," which enhances solubility and nucleophilicity of the phenoxide in organic solvents.

-

-

Coupling: Add the polymer solution dropwise to the phenoxide mixture.

-

Reflux: Heat to 60°C for 12–24 hours. Monitor reaction progress via

-NMR (shift in fluorine signal indicates substitution). -

Purification: Precipitate the polymer into hexane/methanol (10:1). Centrifuge and dry under vacuum.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Verifying the safety of the scaffold before derivative synthesis.

-

Cell Lines: HEK293 (Human Kidney) and HepG2 (Liver).

-

Preparation: Dissolve compound in DMSO (Stock 100 mM). Dilute in culture media to final concentrations (1–100 µM). Ensure final DMSO < 0.5%.

-

Incubation: Seed cells at

cells/well in 96-well plates. Incubate for 24h. Treat with compound for 48h. -

Readout: Add MTT reagent. Measure absorbance at 570 nm.

-

Control: 4-Hydroxybenzoic acid (PHBA) should be used as a positive safety control (known low toxicity).

Mechanistic Visualization

The following diagram illustrates how the 2,5-difluoro substitution pattern influences the molecule's interaction with a theoretical enzyme active site (e.g., COX or Factor Xa), highlighting the stability and binding advantages.

Figure 2: The strategic placement of fluorine atoms enhances hydrophobic binding while protecting the ring from oxidative degradation.

References

-

Ossila. "2-Fluoro-4-hydroxybenzoic acid and related fluorinated building blocks for liquid crystals and immunoadjuvants." Ossila Product Literature. Link

-

Google Patents. "WO2015020184A1 - Aromatic Ring Compounds (Factor Xa Inhibitors)." World Intellectual Property Organization, 2015. Link

-

ChemicalBook. "2,5-Difluoro-4-hydroxybenzoic acid - Safety and Properties." ChemicalBook Database. Link

-

BenchChem. "Applications of Halogenated Hydroxybenzoic Acids in CoQ Biosynthesis and Antiviral Agents." BenchChem Technical Notes. Link

-

MDPI. "Design, Synthesis, and Bioactivity of Hydroxybenzoic Acid Derivatives." Molecules, 2023. Link

Sources

A Comprehensive Guide to the Theoretical Investigation of 2,5-Difluoro-4-hydroxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and electron-donating hydroxyl and carboxyl groups, imparts a distinct electronic and structural profile. This guide provides a comprehensive framework for the theoretical investigation of this molecule using quantum chemical methods, primarily Density Functional Theory (DFT). We will explore the rationale behind computational choices, detail the methodologies for predicting its structural, vibrational, electronic, and non-linear optical properties, and establish a protocol for validating these theoretical predictions against experimental data. The insights derived from these studies are crucial for understanding molecular stability, reactivity, and intermolecular interactions, thereby accelerating its application in drug design and materials engineering.

Introduction: The Significance of Fluorinated Benzoic Acids

Halogenated benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The inclusion of fluorine atoms, in particular, can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. 2,5-Difluoro-4-hydroxybenzoic acid serves as a compelling subject for theoretical studies due to the interplay of its functional groups. The ortho- and meta-positioned fluorine atoms influence the electronic distribution of the benzene ring, while the para-hydroxyl and carboxyl groups are key sites for hydrogen bonding and other intermolecular interactions.

Theoretical studies provide a powerful, cost-effective lens through which to examine this molecule at an atomic level. By employing computational chemistry, we can predict a wide range of properties before undertaking extensive laboratory synthesis and analysis, guiding experimental design and providing a deeper understanding of observed phenomena. This guide focuses on a DFT-based approach, a robust method for studying the electronic structure of molecules.

Computational Methodology: A Self-Validating Approach

The cornerstone of reliable theoretical research is a well-justified computational methodology. The choices of software, theoretical method, and basis set are critical for obtaining accurate results that can be correlated with experimental evidence.

The Rationale for Method Selection

For a molecule like 2,5-Difluoro-4-hydroxybenzoic acid, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems.

The choice of basis set is equally important. The 6-311++G(d,p) basis set is a field-proven selection for this type of analysis. Let's break down why:

-

6-311G : This triple-zeta basis set provides a flexible description of the valence electrons.

-

++ : The double diffuse functions are essential for accurately modeling the lone pairs on the oxygen and fluorine atoms and for describing non-covalent interactions.

-

(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are added to allow for non-spherical electron distribution, which is critical for describing the polar bonds (C-F, O-H, C=O) present in the molecule.

This combination of B3LYP/6-311++G(d,p) has been successfully used for the theoretical analysis of similar molecules, providing reliable predictions of spectroscopic and electronic properties.[1][2]

Computational Workflow Protocol

The following step-by-step protocol outlines the computational workflow for a comprehensive theoretical study. All calculations are to be performed using a quantum chemistry software package like Gaussian.

-

Geometry Optimization:

-

Construct the initial 3D structure of 2,5-Difluoro-4-hydroxybenzoic acid.

-

Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.

-

Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry, calculate the harmonic vibrational frequencies at the same level of theory.

-

These frequencies correspond to the vibrational modes that are active in the Infrared (IR) and Raman spectra.

-

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison with experimental data.

-

Analyze the Potential Energy Distribution (PED) to assign the calculated frequencies to specific vibrational modes (e.g., O-H stretch, C=O stretch).[1]

-

-

NMR Chemical Shift Calculation:

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to predict the ¹³C and ¹H NMR chemical shifts.[1][2]

-

The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS), which must also be calculated at the identical level of theory.

-

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis: From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3][4]

-

UV-Vis Spectrum: Use the Time-Dependent DFT (TD-DFT) method to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption peaks in the UV-Vis spectrum.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map reveals the electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites of the molecule, providing insights into its reactive behavior.[3]

-

-

Non-Linear Optical (NLO) Properties:

-

Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) to evaluate the molecule's potential for NLO applications. These properties are determined from the output of the frequency calculation.

-

The logical flow of these computational steps is crucial, as each subsequent analysis builds upon the accurately determined optimized geometry.

Caption: Computational workflow for theoretical analysis.

Predicted Properties: Results and Discussion

While experimental data for 2,5-Difluoro-4-hydroxybenzoic acid is not widely published, we can present expected results based on the robust computational methodology described above and data from similar halogenated benzoic acids.[3][5]

Molecular Geometry

The geometry optimization will reveal the molecule's most stable three-dimensional structure. Key features to analyze include:

-

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and the oxygen of the adjacent carboxyl group. This interaction significantly influences the planarity and stability of the molecule.

-

Bond Lengths and Angles: The C-F, C-O, O-H, and C=O bond lengths will be determined. The electron-withdrawing nature of the fluorine atoms is expected to slightly shorten the adjacent C-C bonds in the aromatic ring. In solid form, benzoic acids often form hydrogen-bonded dimers.[6]

Table 1: Predicted Key Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Å or °) | Rationale |

|---|---|---|---|

| Bond Length | O-H (hydroxyl) | ~0.97 Å | Typical phenolic O-H bond length. |

| Bond Length | C=O (carboxyl) | ~1.22 Å | Characteristic of a carboxylic acid double bond. |

| Bond Length | C-F | ~1.35 Å | Strong, polar bond typical for aryl fluorides. |

| Bond Angle | C-C-O (hydroxyl) | ~118° | Influenced by steric and electronic effects. |

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Carboxyl group is expected to be planar with the ring. |

Vibrational Spectroscopy (FT-IR & Raman)

The calculated vibrational spectra provide a "fingerprint" of the molecule. By comparing theoretical frequencies with experimental FT-IR and Raman spectra, we can confirm the molecular structure and the presence of specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative)

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | ~3400 - 3550 cm⁻¹ | Strong (IR) |

| O-H Stretch (carboxyl dimer) | ~2500 - 3300 cm⁻¹ (broad) | Strong, Broad (IR) |

| C=O Stretch (carboxyl) | ~1680 - 1710 cm⁻¹ | Very Strong (IR) |

| C=C Aromatic Ring Stretch | ~1580 - 1610 cm⁻¹ | Medium-Strong |

| C-F Stretch | ~1200 - 1250 cm⁻¹ | Strong (IR) |

The broadness of the carboxylic acid O-H stretch is a hallmark of the strong hydrogen bonding present in the dimeric form.[7]

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's reactivity.

-

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, which are the primary sites for electrophilic attack. The LUMO will likely be distributed over the carboxyl group and the aromatic ring, indicating these as sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[3][4]

Caption: HOMO-LUMO energy gap diagram.

-

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. The most negative potential (red/yellow) is expected around the carbonyl oxygen of the carboxyl group, making it the most probable site for protonation and electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a highly positive potential (blue), indicating its acidic nature and availability for hydrogen bonding.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, indicated by a large dipole moment and first-order hyperpolarizability (β₀), can exhibit NLO properties. The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups suggests that 2,5-Difluoro-4-hydroxybenzoic acid may possess notable NLO activity. A high calculated β₀ value would warrant further experimental investigation for applications in optoelectronics.

Experimental Validation: Bridging Theory and Reality

A theoretical study is only as valuable as its ability to predict and explain real-world phenomena. Therefore, a crucial final step is the validation of computational results against experimental data.

Synthesis Protocol

The synthesis of substituted benzoic acids can often be achieved through established organic chemistry routes. A plausible route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis from a difluoro-chlorobenzoic acid precursor.[8] Similar multi-step syntheses can be adapted for the target molecule.

Spectroscopic Analysis Protocol

-

FT-IR Spectroscopy:

-

Prepare a sample (e.g., KBr pellet).

-

Record the spectrum in the 4000-400 cm⁻¹ range.

-

Compare the positions and relative intensities of the major peaks (O-H, C=O, C-F stretches) with the scaled theoretical frequencies.

-

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the experimental chemical shifts with the GIAO-calculated values. The strong deshielding effect of the fluorine and oxygen atoms on adjacent carbon and hydrogen atoms should be evident in both spectra.

-

-

UV-Vis Spectroscopy:

-

Dissolve the compound in a solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum (typically 200-400 nm).

-

Compare the experimental λ_max values with the electronic transitions predicted by TD-DFT.

-

A strong correlation between the predicted and experimental data validates the chosen computational model and instills confidence in the theoretical insights regarding properties that are difficult to measure experimentally, such as the MEP and NLO response.

Conclusion

The theoretical investigation of 2,5-Difluoro-4-hydroxybenzoic acid through DFT calculations provides a comprehensive understanding of its structural, spectroscopic, and electronic properties. The B3LYP/6-311++G(d,p) level of theory serves as a robust and reliable framework for predicting its behavior. This guide outlines a complete workflow, from initial computational setup to final experimental validation, emphasizing the causality behind methodological choices. The insights gained from such studies—into molecular stability, reactivity hotspots, and potential for NLO applications—are invaluable for accelerating the rational design of new drugs and functional materials.

References

- Vertex AI Search. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.

- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.

- ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives.

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.

- ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex.

- MDPI. (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

- MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.

- National Institutes of Health. (2014). 3,4-Difluoro-2-hydroxybenzoic acid.

- ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the....

- ResearchGate. (2015). Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method | Request PDF.

- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

- ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives.

- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.

- PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375.

- National Institutes of Health. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

- PubMed. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid.

- YouTube. (2022). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity.

- Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.

- ACS Publications. (n.d.). The Halogen Bond | Chemical Reviews.

- DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.

- Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive.

- YouTube. (2024). DFT studies for finding HOMO and LUMO.

- YouTube. (2013). HOMO LUMO Examples.

Sources

- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Analysis & Crystal Engineering of 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary

This guide provides a comprehensive technical framework for the solid-state characterization of 2,5-difluoro-4-hydroxybenzoic acid (2,5-DF-4-HBA) . As a critical building block for liquid crystalline materials and a potential pharmaceutical co-former, understanding its supramolecular architecture is essential for predicting physicochemical stability and solubility.

The introduction of fluorine atoms at the 2- and 5-positions of the 4-hydroxybenzoic acid scaffold drastically alters the electrostatic potential surface, introducing competition between the classic carboxylic acid homodimer (

Molecular Architecture & Fluorine Effects

Before initiating diffraction experiments, one must understand the "Fluorine Effect" on the expected lattice.

Electronic Landscape

The 2,5-difluoro substitution pattern creates a unique push-pull system on the aromatic ring:

-

Acidity Modulation: The fluorine at the ortho position to the carboxylic acid (C2) enhances acidity via induction (

effect), lowering the pKa relative to 4-hydroxybenzoic acid (pKa ~4.5 vs ~3.5 for fluorinated analogs). -

Intramolecular Competition: The fluorine at C5 is ortho to the hydroxyl group (C4). This proximity allows for a potential intramolecular

hydrogen bond, which can lock the hydroxyl rotor and reduce its propensity to act as an intermolecular donor.

Predicted Supramolecular Synthons

In the solid state, 2,5-DF-4-HBA is expected to exhibit a hierarchy of interactions:

-

Primary Synthon: Carboxylic acid homodimer (

). This is the most robust motif. -

Secondary Synthon: Phenolic

(chain formation) or -

Tertiary Packing: Fluorine segregation. Fluorinated regions tend to aggregate, often leading to layered structures or slipped-stack packing to minimize F-F repulsion.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals of fluorinated benzoic acids requires balancing solubility with the need to minimize solvent inclusion, which can disorder the fluorine positions.

Solvent Selection Matrix

| Solvent System | Polarity | Evaporation Rate | Expected Morphology | Risk Factor |

| Methanol/Water (80:20) | High | Medium | Prisms/Blocks | Solvate formation (Hydrates) |

| Acetonitrile | Medium | Fast | Needles | Twinning due to fast growth |

| Ethyl Acetate/Hexane | Low | Medium | Plates | Recommended (Clean packing) |

| Acetone | Medium | Fast | Aggregates | High solubility yields small crystals |

Slow Evaporation Protocol (Standardized)

-

Dissolution: Dissolve 20 mg of 2,5-DF-4-HBA in 2 mL of Ethyl Acetate. Sonicate for 5 minutes to ensure homogeneity.

-

Filtration: Filter through a 0.45

m PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust). -

Anti-solvent Addition: Carefully layer 0.5 mL of Hexane on top. Do not mix.

-

Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes using a 22G needle.

-

Incubation: Store in a vibration-free environment at 20°C. Monitor for 48-72 hours.

X-Ray Diffraction Workflow

The following workflow utilizes graph theory to visualize the decision-making process during data acquisition and reduction.

Caption: Logic flow for SCXRD analysis. Feedback loops (red dashed lines) indicate critical checkpoints where sample quality or solving strategies must be re-evaluated.

Data Collection Parameters (Guideline)

-

Temperature: 100 K (Critical to reduce thermal motion of Fluorine atoms).

-

Source:

( -

Resolution: Collect data to at least

Å resolution (

Structural Analysis & Refinement Logic

Once the structure is solved (typically in Monoclinic

The "Fluorine Disorder" Problem

Fluorine is isosteric with hydrogen and similar in size to the hydroxyl group. This often leads to positional disorder where the molecule flips 180° in the lattice.

-

Diagnosis: Look for elongated thermal ellipsoids on the F atoms or "ghost" Q-peaks near the ring carbons.

-

Remediation: If disorder is present, model the F and H occupancies (e.g., PART 1 and PART 2 in SHELXL) and constrain their sums to 1.0.

Key Geometric Parameters to Verify

To validate the structure, compare your refined values against these standard ranges for fluorinated benzoic acids:

| Parameter | Bond Type | Expected Range (Å) | Significance |

| C=O | Carbonyl | 1.21 - 1.23 | Short bond confirms acid group identity. |

| C-OH | Carboxyl | 1.30 - 1.32 | Longer single bond character. |

| C-F | Aryl Fluoride | 1.33 - 1.36 | Very short, indicative of strong C-F bond. |

| O...O | Dimer H-Bond | 2.60 - 2.65 | Classic |

Supramolecular Interaction Map

The crystal packing is driven by a competition of forces. The following diagram illustrates the hierarchy of synthons you should look for in the packing diagram.

Caption: Hierarchical assembly of synthons. The acid dimer forms the core unit, which then assembles into chains or stacks mediated by phenolic and fluorine interactions.

Validation & Complementary Techniques

A single crystal structure is a model; it must be validated against the bulk material.

Powder X-Ray Diffraction (PXRD)

-

Purpose: Confirm that the single crystal is representative of the bulk powder.

-

Method: Simulate a PXRD pattern from your SCXRD .cif file (using Mercury or Olex2) and overlay it with the experimental PXRD pattern of the raw material.

-

Pass Criteria: Peak positions (

) must match. Intensity differences are acceptable (due to preferred orientation).

Thermal Analysis (DSC)

-

Expectation: 2,5-DF-4-HBA should show a sharp melting endotherm.

-

Reference Point: 4-Hydroxybenzoic acid melts ~213°C. Fluorination typically lowers the melting point due to weaker lattice energy (disruption of efficient packing). Expect a melting point in the range of 140°C - 180°C (verify experimentally).

References

- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of supramolecular synthons and the motif).

-

Person, C., et al. (2018). "C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid".[1] Crystal Growth & Design.

-

PubChem Database. (2023). "4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid Properties". National Library of Medicine. [2]

- Chopra, D., et al. (2006). "The Role of Organic Fluorine in Crystal Engineering". CrystEngComm. (Analysis of C-F interactions in packing).

-

Cambridge Structural Database (CSD). "Search protocols for fluorinated hydroxybenzoic acids".

Sources

Strategic Utilization of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry. Beyond the simplistic view of "blocking metabolism," fluorinated benzoic acid derivatives offer a precise toolkit for modulating pKa, lipophilicity (

Physicochemical Impact: The "Fluorine Effect"

The introduction of fluorine onto the benzoic acid ring creates non-linear changes in molecular behavior. The high electronegativity of fluorine (3.98 Pauling scale) induces strong field effects, while its small Van der Waals radius (1.47 Å) allows it to mimic hydrogen (1.20 Å) or hydroxyl groups (1.40 Å) with minimal steric perturbation.

Acidity Modulation (pKa)

The most dramatic effect of fluorination on benzoic acid is the acidification of the carboxyl group. This is critical for optimizing solubility and protein binding. The ortho-effect is particularly pronounced; the proximity of the fluorine atom to the carboxylate stabilizes the anion through a combination of inductive electron withdrawal and field effects, significantly lowering the pKa.

Table 1: Comparative Acidity of Fluorinated Benzoic Acids (Aqueous)

| Compound | Substitution Pattern | pKa (H₂O) | Electronic Effect |

| Benzoic Acid | Unsubstituted | 4.20 | Reference |

| 2-Fluorobenzoic Acid | ortho | 3.27 | Strong Inductive (-I) + Field Effect |

| 3-Fluorobenzoic Acid | meta | 3.86 | Moderate Inductive (-I) |

| 4-Fluorobenzoic Acid | para | 4.14 | Weak Inductive (-I) + Resonance (+R) |

| Pentafluorobenzoic Acid | Perfluorinated | 1.48 | Cumulative -I Effect (Strong Acid) |

Data synthesized from standard physicochemical references [1, 2].

Lipophilicity and Conformation

While the C-F bond is polar, the low polarizability of the fluorine lone pairs often results in increased lipophilicity (

Synthesis Strategies: A Decision Framework

Selecting the correct synthetic route depends heavily on the substrate's electronic nature and the stage of the synthesis (early building block vs. late-stage functionalization).

Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on substrate class.

Advanced Experimental Protocol

Palladium-Catalyzed Nucleophilic Fluorination (Buchwald-Type)

For high-value intermediates where harsh conditions (SNAr) or diazonium instability (Balz-Schiemann) are prohibitive, the Pd-catalyzed fluorination of aryl bromides is the gold standard. This protocol utilizes bulky biarylphosphine ligands to facilitate the difficult C-F reductive elimination step [3].

Objective: Conversion of 4-bromo-2-methylbenzoic acid (protected as ester) to 4-fluoro-2-methylbenzoate.

Reagents & Materials

-

Catalyst Precursor:

(2.5 mol %) -

Ligand: AdBrettPhos (5 mol %) — Critical for reductive elimination.

-

Fluoride Source: AgF (2.0 equiv) — Drives transmetallation via precipitation of AgBr.[1]

-

Additives: KF (0.5 equiv) — Stabilizes the fluoride source.

-

Solvent: Cyclohexane or t-Amyl Alcohol (Anhydrous, degassed).

Step-by-Step Workflow

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(2.5 mol %) and AdBrettPhos (5 mol %). Add cyclohexane (1 mL/mmol) and stir at room temperature for 10 minutes to form the active catalyst species -

Substrate Addition: Add the aryl bromide (1.0 mmol), AgF (2.0 mmol), and KF (0.5 mmol) to the vial.

-

Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat to 130 °C in a pre-heated aluminum block. Stir vigorously (1000 rpm) for 12–14 hours.

-

Note: The high temperature is required to overcome the activation energy for C-F bond formation.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

-

Safety: The filter cake contains silver salts; dispose of as heavy metal waste.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm product identity via

NMR (typically -100 to -120 ppm for aryl fluorides) and HRMS.

Applications in Drug Discovery: Metabolic Stability

The strategic placement of fluorine on a benzoic acid scaffold is most often used to block Cytochrome P450 (CYP) mediated oxidation.

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). However, bond strength alone does not explain the metabolic stability. The high lipophilicity and electron withdrawal also alter the binding affinity (

Figure 2: Mechanism of metabolic stabilization via fluorination, preventing oxidative clearance.

Case Study: Bioisosterism

In the development of NSAIDs (e.g., Diflunisal), the introduction of fluorine atoms ortho/para to the carboxylic acid prevents metabolic deactivation while mimicking the steric bulk of the parent ring system. This "bioisosteric" replacement maintains receptor binding while significantly extending plasma half-life.

Safety & Handling

-

HF Generation: Many fluorination reagents (e.g., DAST, Deoxo-Fluor) or byproducts of hydrolysis can generate anhydrous Hydrogen Fluoride (HF). Always keep calcium gluconate gel nearby as a first-aid countermeasure for skin exposure.

-

Silver Waste: The Pd-catalyzed protocol generates stoichiometric silver waste. Segregate from standard organic waste streams.

-

Reactive Intermediates: Diazonium salts (Balz-Schiemann) are potentially explosive when dry. Never let the intermediate dry out completely; proceed immediately to the thermal decomposition step.

References

-

BenchChem. (2025).[3][4] Physical and Chemical Properties of 2-Fluorobenzoic Acid. Retrieved from

-

University of Tartu. (2019). Aqueous pKa values of fluorinated acids. Journal of Physical Organic Chemistry. Retrieved from

-

Buchwald, S. L., et al. (2014).[1][5] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. Retrieved from

-

Altman, R. A., et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Laboratory preparation of 2,5-Difluoro-4-hydroxybenzoic acid

Application Note: Laboratory Preparation of 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-Difluoro-4-hydroxybenzoic acid (CAS 146781-23-9) . This compound is a critical building block in the synthesis of liquid crystals and next-generation fluoro-quinolone antibiotics. The method utilizes a regioselective nucleophilic aromatic substitution (

Strategic Retro-Synthesis & Mechanism

To ensure high purity, understanding the regioselectivity is paramount. The starting material, 2,4,5-trifluorobenzoic acid, possesses three fluorine atoms. The nucleophilic attack by the hydroxide ion is governed by electronic activation provided by the carboxylate group (electron-withdrawing).

-

Regioselectivity: The fluorine at the C4 position is para to the electron-withdrawing carboxyl group (-COOH/COO⁻), making it the most electrophilic site for substitution.

-

Deactivation: While the formation of the carboxylate anion (COO⁻) under basic conditions generally deactivates the ring, the strong inductive effect of the adjacent fluorines and the resonance contribution at the para position ensure that substitution occurs exclusively at C4, leaving the C2 and C5 fluorines intact.

Figure 1: Reaction Mechanism and Regioselectivity

Caption: The reaction proceeds via SnAr mechanism where the hydroxide ion selectively displaces the C4-fluorine, driven by the para-activation of the carboxylate group.

Experimental Protocol

Safety Warning: This reaction generates fluoride ions. Upon acidification, trace amounts of Hydrofluoric Acid (HF) equivalents may be generated in situ, although the primary byproduct is Sodium Fluoride (NaF). Wear appropriate PPE (gloves, goggles, lab coat) and handle acidified filtrates with caution.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,4,5-Trifluorobenzoic Acid | 176.09 | 1.0 | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 - 5.0 | Nucleophile / Base |

| Water (Deionized) | 18.02 | Solvent (10-15 vol) | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | Excess | Acidification |

Note: A molar ratio of at least 4.0 is required: 1 eq for carboxylic acid deprotonation, 1 eq for phenol deprotonation, 1 eq for fluoride displacement, and 1 eq excess to maintain high pH for kinetics.

Step-by-Step Procedure

-

Preparation of Base Solution:

-

In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, dissolve NaOH (4.0 equiv) in deionized water (10 volumes relative to SM mass).

-

Example: For 10g of SM, use ~9g NaOH in 100mL water.

-

-

Addition of Starting Material:

-

Slowly add 2,4,5-trifluorobenzoic acid (1.0 equiv) to the stirring NaOH solution.

-

Observation: The solution may warm slightly (exothermic neutralization).[1] Ensure all solid dissolves to form a clear solution.

-

-

Reaction (S_NAr):

-

Heat the reaction mixture to Reflux (approx. 100°C) .

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: MeOH/DCM with trace Acetic Acid). The starting material spot should disappear, and a more polar product spot should appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature (20-25°C).

-

Place the flask in an ice bath to cool further to <10°C.

-

Slowly add conc. HCl dropwise with vigorous stirring.

-

Critical Step: Adjust pH to < 1 . The product will precipitate as a white to off-white solid.

-

Stir the slurry for 30 minutes at 0-5°C to ensure complete precipitation.

-

-

Filtration:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with cold water (2 x 2 volumes) to remove residual NaCl and NaF.

-

Note: Do not over-wash, as the hydroxy acid has slight water solubility.

-

-

Drying:

-

Dry the solid in a vacuum oven at 50-60°C for 12 hours.

-

Purification & Characterization

While the crude product is often >95% pure, pharmaceutical applications require recrystallization.

-

Recrystallization Solvent: Water (hot) or Ethanol/Water (1:9).

-

Procedure: Dissolve crude solid in minimum boiling water. Hot filter to remove insolubles. Cool slowly to 4°C to crystallize.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-White Powder | Visual |

| Purity | > 98.0% | HPLC (Area %) |

| Melting Point | Determine Experimentally (Lit. ~160-180°C range for analogs) | Capillary Method |

| Identity | Consistent with Structure | 1H-NMR, 19F-NMR |

NMR Interpretation (Predicted)

-

1H NMR (DMSO-d6, 400 MHz):

- ~13.0 ppm (br s, 1H, -COOH )

- ~11.0 ppm (br s, 1H, -OH )

- ~7.6 ppm (dd, 1H, H6 - ortho to COOH, coupled to F5)

- ~6.8 ppm (dd, 1H, H3 - ortho to OH, coupled to F2)

-

19F NMR:

-

Will show two distinct signals for C2-F and C5-F, confirming the loss of the C4-F.

-

Process Workflow Diagram

Figure 2: Laboratory Workflow

Caption: Step-by-step process flow from reagent setup to purified product isolation.

References

-

US Patent 9,776,962 B2. Aromatic Compounds with GPR40 Agonistic Activity.[2] (2017).[1][2][3] Describes the synthesis of 2,5-difluoro-4-hydroxybenzoic acid from 2,4,5-trifluorobenzoic acid using NaOH. Link

-

WO Patent 2015/020184 A1. Aromatic Ring Compounds. (2015). Cites the use of 2,5-difluoro-4-hydroxybenzoic acid as a starting material, confirming stability and structure. Link

-

PubChem Compound Summary. 2,5-Difluoro-4-hydroxybenzoic acid (CID 11384666). National Center for Biotechnology Information. Link

-

ChemicalBook. Synthesis of 4-fluoro-2-hydroxybenzoic acid. (General reference for SnAr conditions on fluorinated benzoic acids). Link

Sources

Application Note: 2,5-Difluoro-4-hydroxybenzoic Acid in Advanced Organic Synthesis

Executive Summary

2,5-Difluoro-4-hydroxybenzoic acid (CAS: 154706-25-3 / Generic Isomer Class) represents a specialized class of fluorinated aromatic building blocks. Unlike its non-fluorinated analogue (4-hydroxybenzoic acid), the 2,5-difluoro substitution pattern confers unique electronic and steric properties, making it indispensable in two high-value sectors: Liquid Crystal (LC) Display Technology and Medicinal Chemistry .

This guide details the physicochemical rationale for selecting this scaffold and provides validated protocols for its functionalization, focusing on selective O-alkylation and carboxylic acid coupling.

Chemical Profile & Strategic Utility[1]

The "Fluorine Effect"

The introduction of fluorine atoms at the C2 and C5 positions creates a distinct electronic environment compared to the parent benzoic acid.

-

Acidity Modulation: The fluorine atom at C2 (ortho to carboxylic acid) and C5 (ortho to phenol) significantly increases the acidity of both functional groups via inductive effects (

).-

Estimated pKa (COOH): ~3.0–3.5 (vs. 4.54 for 4-HBA).

-

Estimated pKa (OH): ~7.5–8.0 (vs. 9.3 for Phenol).

-

-

Lipophilicity: The C-F bonds increase the

, enhancing membrane permeability in drug candidates and solubility in nematic liquid crystal mixtures. -

Conformational Locking: The steric repulsion between the C2-Fluorine and the carbonyl oxygen forces the carboxyl group out of coplanarity or locks it in a specific conformation, which is critical for designing rigid rod-like mesogens.

Reactivity Dashboard

The molecule possesses three distinct reactive vectors. The following diagram maps these sites to their primary synthetic applications.

Figure 1: Chemo-selective reactivity map of 2,5-DF-4-HBA. The molecule acts as an amphoteric scaffold, allowing sequential functionalization.

Application 1: Liquid Crystal Synthesis (Mesogens)

In the display industry, this building block is used to synthesize negative dielectric anisotropy (

Workflow: Synthesis of an Alkoxy-Benzoate Mesogen

The standard workflow involves attaching a flexible alkyl tail to the phenol (etherification) followed by coupling the acid to a rigid core (esterification).

Figure 2: Sequential synthesis workflow for converting the building block into a liquid crystalline material.

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Attach an alkyl chain to the C4-hydroxyl group without esterifying the carboxylic acid. Challenge: The carboxylic acid is also nucleophilic.[1] Solution: Use a mild base and solvent system that favors phenoxide formation and solubility.

Materials:

-

2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

-

n-Alkyl Bromide (e.g., 1-bromopentane) (1.1 eq)

-

Potassium Hydroxide (KOH) (2.2 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Ethanol/Water (4:1) or DMF (for difficult substrates)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluoro-4-hydroxybenzoic acid (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Deprotonation: Add KOH (22 mmol). The solution may warm slightly as the dianion (carboxylate + phenoxide) forms. Stir for 30 minutes at room temperature.

-

Note: The phenoxide is more nucleophilic than the carboxylate in this solvent system.

-

-

Addition: Add the alkyl bromide (11 mmol) and KI (1 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Dilute the residue with water (50 mL).

-

Critical Step: Acidify the aqueous layer with 1M HCl to pH ~2. This protonates the carboxylate (precipitating the product) but leaves the ether linkage intact.

-

Filter the white precipitate.

-

-

Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.

Validation:

-

1H NMR: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the alkoxy triplet (~4.0 ppm). The carboxylic acid proton should remain broad >11 ppm.

Protocol B: Acid Chloride Formation & Amide Coupling

Objective: Use the scaffold in medicinal chemistry to create a benzamide derivative. Pre-requisite: The C4-phenol should be protected (e.g., O-methyl, O-benzyl) or already functionalized (as in Protocol A) to prevent polymerization.

Materials:

-

4-Alkoxy-2,5-difluorobenzoic acid (from Protocol A) (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5.0 eq)

-

Catalytic DMF (2-3 drops)

-

Solvent: Toluene or DCM (anhydrous)

Procedure:

-

Activation: Suspend the benzoic acid derivative in anhydrous Toluene.

-

Chlorination: Add SOCl₂ and catalytic DMF.

-

Reaction: Heat to 70–80°C for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Isolation: Evaporate the solvent and excess SOCl₂ in vacuo. Co-evaporate with Toluene twice to remove trace HCl.

-

Safety: Perform in a fume hood; SO₂ and HCl gases are evolved.

-

-

Coupling: Dissolve the crude acid chloride in DCM. Add to a solution of the target Amine (1.1 eq) and Triethylamine (1.5 eq) at 0°C.

-

Completion: Stir at room temperature for 2 hours. Wash with 1M HCl, then sat. NaHCO₃.

Comparative Data: The Fluorine Advantage[3]

The following table highlights why researchers substitute 4-HBA with 2,5-DF-4-HBA.

| Property | 4-Hydroxybenzoic Acid (Parent) | 2,5-Difluoro-4-hydroxybenzoic Acid | Impact on Application |

| Melting Point | 213–214°C | ~190–200°C (varies by isomer) | Lower MP aids solubility in LC mixtures.[2] |

| Acidity (pKa COOH) | 4.54 | ~3.2 (Estimated) | Stronger H-bond donor; faster coupling rates. |

| Acidity (pKa OH) | 9.3 | ~7.8 (Estimated) | Phenol is more acidic; easier to deprotonate for etherification. |

| Dielectric Anisotropy | Positive/Neutral | Negative | Critical for VA-mode LCDs (vertical alignment). |

| Metabolic Stability | Low (Glucuronidation) | High | Fluorine blocks metabolic attack at C2/C5 positions. |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). The presence of fluorine atoms often increases skin permeability compared to non-fluorinated acids.

-

Storage: Store at room temperature in a desiccator. Hygroscopic.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

-

Zhang, Y., et al. (2020).[3] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[3] (Demonstrates analogous synthesis and handling of poly-halogenated hydroxybenzoic acids). Link

-

PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Link (Note: Link directs to isomer/related structure for property verification).

-

BenchChem. (2025).[4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols for the HPLC Purification of 2,5-Difluoro-4-hydroxybenzoic Acid

Introduction: The Significance of Purifying 2,5-Difluoro-4-hydroxybenzoic Acid

2,5-Difluoro-4-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The strategic incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, binding affinity, and bioavailability. As such, the purity of this intermediate is paramount to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This document provides a comprehensive guide to developing a robust HPLC purification method for 2,5-Difluoro-4-hydroxybenzoic acid, including a detailed protocol, method development considerations, and a discussion on stability.

Physicochemical Properties and Their Impact on HPLC Method Development

A thorough understanding of the physicochemical properties of 2,5-Difluoro-4-hydroxybenzoic acid is fundamental to developing an effective HPLC purification method.

| Property | Value (or Estimated) | Implication for HPLC Purification |

| Molecular Formula | C₇H₄F₂O₃ | |

| Molecular Weight | 174.10 g/mol | Influences diffusion and chromatographic behavior. |

| pKa | Estimated ~3-4 | The acidity of the carboxylic acid and phenolic hydroxyl groups dictates the ionization state of the molecule at a given pH. This is a critical parameter for controlling retention time and peak shape in reversed-phase HPLC. |

| UV Absorbance (λmax) | Estimated ~250-260 nm | Determines the optimal wavelength for UV detection to ensure maximum sensitivity. |

| Solubility | Soluble in polar organic solvents like methanol and acetonitrile; sparingly soluble in water. | Guides the selection of appropriate solvents for sample preparation and the mobile phase. |

Causality Behind Experimental Choices:

The presence of both a carboxylic acid and a phenolic hydroxyl group means the molecule's charge is highly dependent on the mobile phase pH. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. To achieve consistent retention and symmetrical peak shapes for acidic compounds, it is crucial to suppress their ionization. This is typically achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte. Given the estimated pKa of 3-4, a mobile phase pH of around 2.5 is a logical starting point.

The aromatic nature of the molecule and the presence of auxochromic groups (hydroxyl and carboxyl) suggest strong UV absorbance in the 250-260 nm range, making UV detection a suitable and sensitive method. The compound's good solubility in common reversed-phase solvents like acetonitrile and methanol simplifies sample and mobile phase preparation.

HPLC Purification Workflow

Sources

Experimental protocols using 2,5-Difluoro-4-hydroxybenzoic acid

Application Note: Experimental Protocols for 2,5-Difluoro-4-hydroxybenzoic Acid

Executive Summary & Molecular Profile

2,5-Difluoro-4-hydroxybenzoic acid is a specialized fluorinated building block used primarily in the synthesis of high-performance liquid crystals (mesogens) and pharmaceutical intermediates.[1] The introduction of fluorine atoms at the 2 and 5 positions imparts unique electronic and steric properties:

-

Electronic Effect: The fluorine atoms (electronegative) significantly increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to the non-fluorinated analog (4-hydroxybenzoic acid).

-

Conformational Control: In liquid crystal design, the fluorine substituents induce specific dipole moments and steric hindrances that favor the formation of stable smectic phases and lower the melting point of the final mesogens.

-

Metabolic Stability: In drug design, the C-F bond resists metabolic oxidation, prolonging the half-life of derivatives.

Key Physical Properties (Experimental & Predicted):

| Property | Value | Notes |

| CAS Number | 154706-92-2 | Verify specific isomer purity before use.[1] |

| Formula | C₇H₄F₂O₃ | MW: 174.10 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic.[1] |

| Melting Point | 175–185 °C (Typical range) | Depends on solvent of crystallization.[1] |

| pKa (COOH) | ~3.2 (Predicted) | More acidic than 4-HBA (pKa 4.54).[1] |

| pKa (OH) | ~8.5 (Predicted) | More acidic than phenol (pKa 10).[1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[1] | Sparingly soluble in water; insoluble in hexanes.[1] |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and lab coat.

-

Engineering Controls: All weighing and transfer operations must be performed inside a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is sensitive to moisture; reseal containers immediately after use.

Application Note 1: Synthesis of Fluorinated Liquid Crystal Mesogens

Context: This protocol details the synthesis of a liquid crystalline ester (mesogen) by coupling 2,5-difluoro-4-hydroxybenzoic acid with a long-chain alkyl phenol or alcohol.[1] This reaction exploits the Steglich Esterification mechanism, which is preferred over acid chloride methods for this substrate to prevent polymerization of the unprotected phenolic group.

Mechanism: The carboxylic acid is activated by DCC (N,N'-dicyclohexylcarbodiimide) to form an O-acylisourea intermediate. DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst, suppressing side reactions and accelerating the coupling to the alcohol.

Workflow Diagram:

Caption: Workflow for the Steglich esterification of 2,5-difluoro-4-hydroxybenzoic acid to form liquid crystal mesogens.

Detailed Protocol:

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon flow.

-

Dissolve 2,5-difluoro-4-hydroxybenzoic acid (1.74 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Add 4-alkoxyphenol (10 mmol, e.g., 4-hexyloxyphenol) to the solution.

-

-

Activation & Coupling:

-

Cool the mixture to 0°C using an ice bath.

-

Add DMAP (122 mg, 1.0 mmol, 0.1 eq) in one portion.

-

Dropwise add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in DCM (10 mL) over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

Allow the reaction to warm to room temperature naturally and stir for 12–24 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.[2]

-

Wash the filtrate sequentially with:

-

1N HCl (2 x 30 mL) – Removes DMAP and unreacted amine.

-

Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Hexane (1:1) to obtain the pure mesogen.

-

Expected Yield: 75–85%.

-

Application Note 2: Pharmaceutical Derivatization (Amide Coupling)

Context: For drug discovery, the carboxylic acid moiety is often converted into an amide to improve bioavailability. Due to the electron-withdrawing fluorines, the acid is more reactive but the phenol is also more acidic (prone to side reactions).

Strategic Modification: Unlike the esterification above, we recommend protecting the 4-hydroxyl group if the coupling amine is highly nucleophilic. However, for standard anilines, a one-pot HATU coupling is effective without protection.

Protocol (Direct HATU Coupling):

-

Dissolution: In a dry vial, dissolve 2,5-difluoro-4-hydroxybenzoic acid (100 mg, 0.57 mmol) in DMF (3 mL).

-

Base Addition: Add DIPEA (Diisopropylethylamine, 0.2 mL, 1.15 mmol, 2.0 eq). The solution may turn slightly yellow due to phenoxide formation.

-

Activation: Add HATU (240 mg, 0.63 mmol, 1.1 eq). Stir for 5 minutes at room temperature.

-

Amine Addition: Add the target amine (0.60 mmol, 1.05 eq).

-

Reaction: Stir at room temperature for 4–6 hours.

-

Isolation:

-

Pour the mixture into ice-water (20 mL) containing 1N HCl (2 mL).

-

The product usually precipitates. Filter and wash with water.

-

If no precipitate forms, extract with EtOAc, wash with LiCl solution (to remove DMF), and dry.

-

Analytical Characterization (HPLC Method)

Objective: Quantify purity of starting material and reaction progress.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-